molecular formula C10H16N2O2 B8567164 5-Cyclohexylmethylhydantoin

5-Cyclohexylmethylhydantoin

Cat. No. B8567164
M. Wt: 196.25 g/mol
InChI Key: JLMOTEMRNVWPED-UHFFFAOYSA-N
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Patent
US05565575

Procedure details

Forty milliliters of ethyleneglycol monomethyl ether, 3.84 g of 5-(3-cyclohexene-1-yl)methylenehydantoin and 0.43 g of wet 10% palladium on carbon (moisture 50%) were placed in a reactor equipped with a mechanical stirrer and a reflux condenser, and the mixture was reduced while stirring at 50° C. under a hydrogen pressure of 3 kg/cm2. After 4 hours, the reaction mixture was heated to 90° C. and the resulting precipitate was dissolved, after which the palladium on carbon was removed by filtering the hot mixture. To the slurry obtained by concentrating the filtrate to about 20 ml was added 100 ml of water, by which were obtained white crystals which were then collected by filtration and washed with water, and then dried under reduced pressure at 60° C. overnight to obtain 3.50 g of 5-cyclohexylmethylhydantoin. The yield was 89.2%. The crude crystals were recrystallized from ethanol to obtain a pure product.
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[C:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1>[Pd].COCCO>[CH:1]1([CH2:7][CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
5-(3-cyclohexene-1-yl)methylenehydantoin
Quantity
3.84 g
Type
reactant
Smiles
C1(CC=CCC1)C=C1C(NC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring at 50° C. under a hydrogen pressure of 3 kg/cm2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 90° C.
DISSOLUTION
Type
DISSOLUTION
Details
the resulting precipitate was dissolved
CUSTOM
Type
CUSTOM
Details
after which the palladium on carbon was removed
FILTRATION
Type
FILTRATION
Details
by filtering the hot mixture
CUSTOM
Type
CUSTOM
Details
To the slurry obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to about 20 ml
ADDITION
Type
ADDITION
Details
was added 100 ml of water
CUSTOM
Type
CUSTOM
Details
by which were obtained white crystals which
FILTRATION
Type
FILTRATION
Details
were then collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCCC1)CC1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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